N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
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Overview
Description
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that features a benzimidazole and benzotriazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated with 2-bromo-1-(2-methylpropyl)ethane to introduce the 2-methylpropyl group.
Formation of Benzotriazine Moiety: The benzotriazine ring is formed by the cyclization of an appropriate hydrazine derivative with a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the benzimidazole and benzotriazine moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole and benzotriazine rings can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the benzotriazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and benzotriazine rings.
Reduction: Reduced forms of the benzimidazole and benzotriazine rings.
Substitution: Substituted derivatives at the nitrogen or carbon atoms of the rings.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and benzotriazine moieties can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of the target, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
- **N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
- **N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of benzimidazole and benzotriazine moieties. This combination provides a unique set of chemical properties and biological activities that are not found in other similar compounds. The presence of the 2-methylpropyl group further enhances its distinctiveness by influencing its steric and electronic properties.
Properties
Molecular Formula |
C23H26N6O2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C23H26N6O2/c1-16(2)15-28-20-10-6-5-9-19(20)25-21(28)11-13-24-22(30)12-14-29-23(31)17-7-3-4-8-18(17)26-27-29/h3-10,16H,11-15H2,1-2H3,(H,24,30) |
InChI Key |
KPWPRNIRKBUNOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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